

# validating CC-90003's inhibition of ERK signaling with phospho-specific antibodies

Author: BenchChem Technical Support Team. Date: December 2025



# Validating CC-90003's Inhibition of ERK Signaling: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **CC-90003**, a covalent inhibitor of ERK1/2, alongside other notable ERK inhibitors, Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994). The focus is on the validation of ERK signaling inhibition using phospho-specific antibodies, with supporting experimental data and detailed protocols.

### Introduction to ERK Inhibition

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common driver in many cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in this cascade.[3] Their activation, through phosphorylation, triggers a multitude of cellular processes. Consequently, inhibitors of ERK1/2 are a promising class of anti-cancer agents.

**CC-90003** is an orally available, irreversible inhibitor of ERK1/2.[1][4] It has demonstrated potent anti-proliferative activity in preclinical models of KRAS- and BRAF-mutant tumors.[5][6] This guide will delve into the experimental validation of **CC-90003**'s mechanism of action and compare its performance against other well-characterized ERK inhibitors.



### **Comparative Analysis of ERK Inhibitors**

The following table summarizes the key characteristics and performance metrics of **CC-90003**, Ulixertinib, and Ravoxertinib, with a focus on their inhibitory activity against ERK and its phosphorylated form (pERK).

Inhibitor	Mechanism of Action	Target	Biochemical IC50/Ki	Cellular Effects on pERK	Reference Cell Lines
CC-90003	Covalent, Irreversible	ERK1/2	IC50: 10-20 nM[2][5][7]	Decreased pERK levels in some models, but increased levels in others.[5]	HCT-116 (colorectal), PDAC PAXF- 2059 (pancreatic), LXFA-983 (lung)[5]
Ulixertinib (BVD-523)	Reversible, ATP- competitive	ERK1/2	Ki: 0.04 nM (ERK2)	Paradoxical increase in pERK levels, while downstream pRSK is inhibited.[4]	A375 (melanoma), various PDAC lines[4][8]
Ravoxertinib (GDC-0994)	Reversible, ATP- competitive	ERK1/2	IC50: 1.1 nM (ERK1), 0.3 nM (ERK2)[9] [10]	Inhibits ERK phosphorylati on.[11]	KHM-5M (melanoma), various cancer cell lines with BRAF mutations. [12]

## **Signaling Pathway and Inhibition**

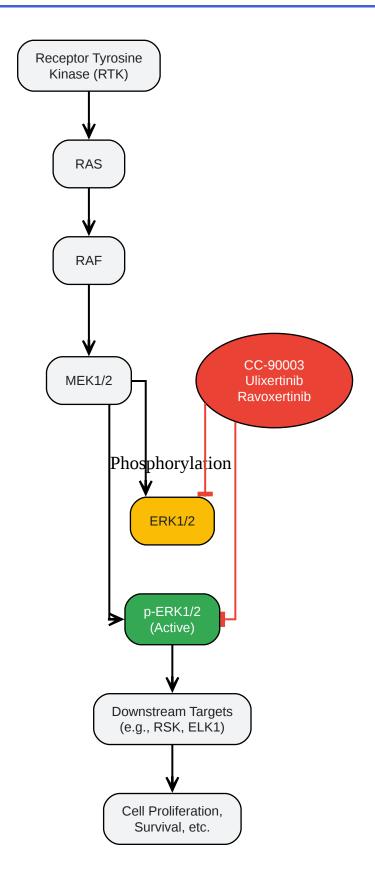




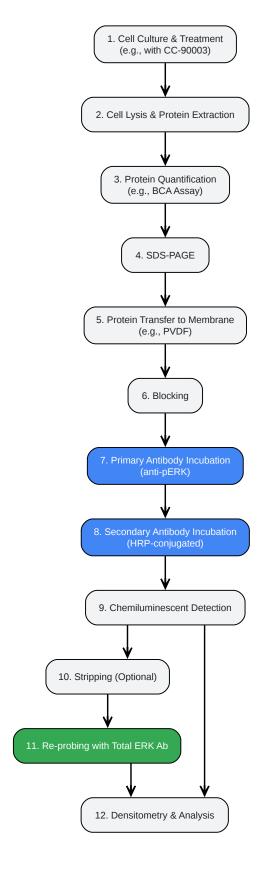
Check Availability & Pricing

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the points of inhibition for the compared molecules.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ravoxertinib | C21H18ClFN6O2 | CID 71727581 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [validating CC-90003's inhibition of ERK signaling with phospho-specific antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798849#validating-cc-90003-s-inhibition-of-erk-signaling-with-phospho-specific-antibodies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com